![molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

説明

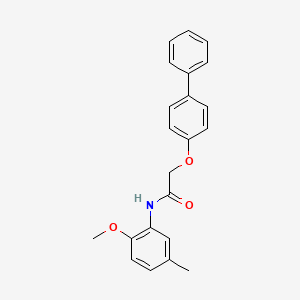

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is a derivative within the broader chemical class of tetrazoloquinazolines. These compounds have attracted interest due to their versatile chemical properties and potential applications in various fields.

Synthesis Analysis

- The synthesis of tetrazoloquinazolines often involves reactions with α,β-unsaturated carbonyl compounds or their synthetic equivalents, yielding various derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazolines (Sidorenko & Orlov, 2008).

Molecular Structure Analysis

- Structural characterizations of tetrazoloquinazoline derivatives are typically achieved through techniques such as IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).

Chemical Reactions and Properties

- Reactions of tetrazoloquinazolines with N-nucleophiles lead to various transformations, highlighting the reactivity of the compound and its derivatives (Kholodnyak et al., 2016).

Physical Properties Analysis

- The physical properties of tetrazoloquinazolines can be deduced from spectroscopic data and elemental analyses, as these provide insights into their structural and electronic configurations (Sidorenko & Orlov, 2008).

作用機序

While the specific mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is not mentioned in the retrieved sources, quinazoline derivatives are known to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including cancer . The biological activity of these compounds is believed to be influenced by the properties of the substituents and their presence and position on the cyclic compounds .

将来の方向性

Quinazoline derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline, continue to be a focus of research due to their significant biological activities . Future research will likely involve the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency . Additionally, further studies on the synthesis methods, chemical transformations, and biological activities of these compounds are expected .

特性

IUPAC Name |

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDWRCZRZLYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)

![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)

![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)

![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)

![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)

![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5618784.png)

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)